Betalutin -

Betalutin

Catalog Number: EVT-10908279
CAS Number:
Molecular Formula: C30H47N7O10S
Molecular Weight: 697.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Betalutin has been used in trials studying the treatment of Non-Hodgkin Lymphoma and Relapsed, Diffuse Large B-cell Lymphoma.
Synthesis Analysis

The synthesis of Betalutin involves several key steps:

  1. Preparation of the Antibody: The murine antibody lilotomab targets the CD37 antigen present on B-cell malignancies.
  2. Conjugation with Lutetium-177: The chelator satetraxetan is used to link lutetium-177 to lilotomab. This process typically involves adjusting the pH to approximately 5.3 using ammonium acetate buffer before mixing lutetium-177 with the antibody .
  3. Purification: After conjugation, the radiochemical purity of the product is assessed using techniques such as instant thin-layer chromatography. If purity falls below 95%, purification steps are undertaken using specialized columns .

This method allows for the stable attachment of lutetium-177 to the antibody, enabling targeted delivery of radiation to cancer cells.

Chemical Reactions Analysis

Betalutin undergoes specific chemical reactions primarily involving its interaction with CD37 antigens on cancer cells. Upon administration:

  1. Binding Reaction: The antibody component binds to CD37 expressed on malignant B-cells.
  2. Radiation Emission: Lutetium-177 emits beta particles upon decay, leading to localized radiation exposure that damages DNA in targeted cells .

These reactions are fundamental to its mechanism of action in targeting and destroying cancer cells.

Mechanism of Action

The mechanism by which Betalutin exerts its therapeutic effects can be summarized as follows:

  1. Targeting Cancer Cells: The lilotomab component specifically recognizes and binds to CD37 antigens on B-cell tumors.
  2. Internalization: Once bound, the complex is internalized by the cancer cell.
  3. Radiation Induction: Lutetium-177 emits beta radiation that induces double-strand breaks in DNA within the cancer cell, leading to apoptosis or cell death .

This targeted approach minimizes damage to surrounding healthy tissues while effectively treating malignant cells.

Physical and Chemical Properties Analysis

Betalutin exhibits several notable physical and chemical properties:

  • Physical State: It is typically administered as a liquid solution for intravenous use.
  • Solubility: It is soluble in physiological buffers used during administration.

Key data points include:

PropertyValue
Molecular Weight697.81 g/mol
Chemical FormulaC30H47N7O10S
SolubilitySoluble in physiological buffers

These properties are critical for ensuring effective delivery and stability during treatment.

Applications

Betalutin is primarily utilized in clinical settings for:

  1. Treatment of Non-Hodgkin Lymphoma: It is being evaluated in clinical trials for its efficacy in treating various forms of this malignancy.
  2. Potential Use in Other B-cell Malignancies: Research continues into expanding its applications beyond non-Hodgkin lymphoma due to its targeted mechanism .
Introduction to Radioimmunotherapeutic Targeting in B-Cell Malignancies

Rationale for CD37 as a Therapeutic Target in Non-Hodgkin Lymphoma

CD37 (Cluster of Differentiation 37) belongs to the tetraspanin superfamily and demonstrates highly selective expression patterns across B-cell development stages. This transmembrane glycoprotein manifests during the transition from pre-B to mature B-cell stages but becomes absent upon terminal differentiation into plasma cells. Immunohistochemical analyses of 217 human B-cell lymphoma biopsies revealed near-universal CD37 expression (99.5%) across follicular lymphoma, diffuse large B-cell lymphoma, and mantle cell lymphoma subtypes [10]. This prevalence exceeds CD20 expression in rituximab-pretreated cohorts, where antigen downregulation frequently confers therapeutic resistance [1].

The biological rationale for CD37-directed radioimmunotherapy extends beyond mere surface expression. Unlike the relatively static CD20 antigen, CD37 undergoes rapid antibody-mediated internalization upon ligand binding. Kinetic studies demonstrate CD37-antibody complexes internalize approximately tenfold faster than CD20 complexes (t½ = 15 minutes versus 150 minutes), facilitating efficient intracellular delivery of conjugated radionuclides [10]. This internalization is particularly advantageous for residualizing radionuclides like lutetium-177, which become trapped intracellularly following lysosomal degradation, prolonging tumor irradiation compared to diffusible isotopes like iodine-131 [7].

Table 1: Comparative Target Attributes of CD37 versus CD20 in B-Cell Malignancies

Biological CharacteristicCD37CD20
Developmental Expression WindowPre-B to mature B-cellsPre-B to plasma cells
Expression in NHL Subtypes>99% (follicular/DLBCL/mantle cell)Variable (often downregulated post-rituximab)
Internalization Rate (t½)~15 minutes~150 minutes
Shedding RateLowModerate
Therapeutic Resistance IncidenceMinimal clinical evidenceWell-documented

Clinically, CD37 targeting circumvents limitations inherent to salvage therapies for rituximab-refractory disease. Phase 1/2a studies of the anti-CD37 radioimmunoconjugate lutetium-177-lilotomab satetraxetan demonstrated overall response rates of 70% in follicular lymphoma patients with ≥2 prior therapies, including a 32% complete response rate among this heavily pretreated population [1]. Notably, even rituximab-refractory follicular lymphoma patients exhibited 67% overall response rates, underscoring CD37's therapeutic utility in CD20-compromised disease states [1].

Molecular and Functional Characterization of CD37 Glycoprotein

CD37 functions as a organizer of multiprotein membrane complexes through its tetraspanin architecture. Structural analyses reveal this 40-52 kDa glycoprotein contains four transmembrane domains that form characteristic extracellular loops: a small extracellular loop (SEL; 7-16 residues) and large extracellular loop (LEL; 103-115 residues) containing conserved cysteine residues essential for disulfide bonding [5] [10]. The LEL harbors the primary epitope recognized by therapeutic antibodies, with N-linked glycosylation sites contributing to its conformational stability and antibody recognition.

The functional consequences of CD37 engagement extend beyond mere internalization. Upon antibody binding, CD37 initiates downstream signaling cascades involving Lyn kinase phosphorylation, calcium mobilization, and cytoskeletal reorganization. These events trigger rapid actin-mediated endocytosis, a process quantitatively assessed using radiolabeled antibodies. When Daudi lymphoma cells were incubated with iodine-125-labeled anti-CD37 antibody, >80% of cell-bound activity internalized within one hour, compared to <10% for anti-CD20 counterparts under identical conditions [10].

The glycoprotein's expression density significantly influences radioimmunoconjugate efficacy. Flow cytometric quantification indicates approximately 150,000 CD37 binding sites per cell in common lymphoma lines (Raji, Daudi), with equilibrium dissociation constants (Kd) for tetulomab (the murine precursor to lilotomab) measuring 2.1-3.4 nM—comparable to rituximab's affinity for CD20 [10]. This high target density facilitates substantial tumor radiation dose deposition. Preclinical biodistribution studies using zirconium-89-labeled anti-CD37 antibodies demonstrated specific tumor accumulation reaching 10.9% injected dose per gram (%ID/g) in xenograft models, significantly exceeding nonspecific immunoglobulin uptake (3.9% ID/g; p<0.05) [7].

Table 2: Functional Properties of CD37 Relevant to Radioimmunotherapy Design

Molecular PropertyMeasurementTherapeutic Implication
Surface Binding Sites~150,000 per cell (Daudi/Raji)Enables high payload delivery capacity
Antibody Affinity (Kd)2.1-3.4 nM (tetulomab)Facilitates rapid tumor targeting
Internalization Efficiency>80% within 60 minutesEnhances intracellular radionuclide retention
Metabolic FateLysosomal degradationResidualizes radiometabolites
Epitope SheddingMinimalPrevents antigenic escape

The CD37 epitope recognized by lilotomab remains stably expressed under therapeutic pressure, with minimal shedding observed in vitro. Immunohistochemical analysis of serial patient biopsies confirmed persistent antigen expression following radioimmunotherapy, contrasting with the antigenic modulation sometimes observed with CD20-directed therapies [1] [10]. This stability provides a consistent target for fractionated or repeated radioimmunotherapy cycles.

Historical Evolution of Antibody-Radionuclide Conjugates (ARCs) in Oncology

The conceptual foundation for targeted radionuclide therapy originated with Paul Ehrlich's "magic bullet" hypothesis in 1913, proposing molecules that selectively deliver toxins to diseased cells [8]. Modern antibody-radionuclide conjugates (ARCs) materialize this vision through sophisticated bioengineering. The earliest clinical ARC investigations in the 1980s employed iodine-131-labeled murine antibodies, including the pioneering anti-CD37 antibody MB-1 [2]. These studies established proof-of-concept for tumor targeting but revealed limitations: iodine-131's gamma emissions complicated outpatient administration, while its beta particles had suboptimal path lengths (0.8 mm) for heterogeneous tumors. Most problematically, dehalogenation released radioactive iodine from target cells, reducing therapeutic efficacy [10].

The 1990s witnessed critical refinements in chelation chemistry and isotope selection. Macrocyclic chelators like 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) enabled stable conjugation of radiometals, including yttrium-90 and lutetium-177 [3] [6]. Lutetium-177 emerged as a particularly advantageous radionuclide due to its 6.65-day physical half-life—well-matched to antibody pharmacokinetics—and its dual decay properties. The beta emissions (Eβmax = 0.5 MeV; path length = 0.67 mm) deliver cytotoxic radiation to neighboring cells via the "crossfire effect," overcoming tumor heterogeneity, while gamma emissions (113 keV, 208 keV) permit simultaneous dosimetry and imaging [1] [6].

Conjugate engineering evolved through several generations:

  • First-generation ARCs used murine antibodies with iodine-131, causing immunogenicity and suboptimal pharmacokinetics (e.g., iodine-131-MB-1 anti-CD37) [2]
  • Second-generation ARCs incorporated humanized antibodies and radiometals (e.g., yttrium-90-ibritumomab tiuxetan), reducing immunogenicity
  • Third-generation ARCs like Betalutin feature optimized chelator-radionuclide pairs (DOTA-lutetium-177) and pretreatment regimens to enhance tumor targeting [1] [10]

Betalutin's development specifically addressed historical ARC limitations. Preclinical studies established that unconjugated lilotomab (anti-CD37) clears peripheral CD37-positive cells, analogous to rituximab pretreatment in CD20 radioimmunotherapy. This pharmacological preconditioning enhances tumor uptake of subsequently administered lutetium-177-lilotomab satetraxetan by reducing antigenic sink effects [1]. Biodistribution studies in lymphoma xenograft models demonstrated that zirconium-89-labeled lilotomab accurately predicted tumor uptake of lutetium-177-lilotomab satetraxetan (R2 = 0.94), enabling patient-specific dosimetry [7].

Table 3: Milestones in Antibody-Radionuclide Conjugate Development for Lymphoma

Time PeriodKey DevelopmentsRepresentative Agents
1980sMurine antibodies; Iodine-131 conjugatesIodine-131-MB-1 (anti-CD37) [2]
1990sHumanized antibodies; Yttrium-90 chelatesYttrium-90-ibritumomab tiuxetan (anti-CD20)
2000sPretreatment regimens; Residualizing radionuclidesLutetium-177-epratuzumab (anti-CD22)
2010-PresentCompanion diagnostics; Chelator optimizationBetalutin (lutetium-177-lilotomab satetraxetan) [1] [10]

Contemporary ARC development emphasizes molecularly targeted radiation. The anti-CD37 ARC Betalutin exemplifies this approach, leveraging CD37 biology for precise lutetium-177 delivery. Phase 1/2a trial results demonstrated promising efficacy: a single administration induced 61% overall response rates (65% in follicular lymphoma) with 30% complete responses in relapsed/refractory indolent non-Hodgkin lymphoma [1]. These clinical outcomes validate decades of incremental improvements in ARC design, positioning CD37 as a validated target in the radioimmunotherapy armamentarium. Current innovations focus on combining ARCs with potentiating agents; preclinical data show synergistic cytotoxicity when lutetium-177-NNV003 (a chimeric anti-CD37 ARC) is combined with poly(ADP-ribose) polymerase inhibitors [5], suggesting future combinatorial strategies to enhance efficacy.

Properties

Product Name

Betalutin

IUPAC Name

(2S)-2-amino-6-[[4-[[1,4,7,10-tetrakis(carboxymethyl)-1,4,7,10-tetrazacyclododec-2-yl]methyl]phenyl]carbamothioylamino]hexanoic acid

Molecular Formula

C30H47N7O10S

Molecular Weight

697.8 g/mol

InChI

InChI=1S/C30H47N7O10S/c31-24(29(46)47)3-1-2-8-32-30(48)33-22-6-4-21(5-7-22)15-23-16-36(19-27(42)43)12-11-34(17-25(38)39)9-10-35(18-26(40)41)13-14-37(23)20-28(44)45/h4-7,23-24H,1-3,8-20,31H2,(H,38,39)(H,40,41)(H,42,43)(H,44,45)(H,46,47)(H2,32,33,48)/t23?,24-/m0/s1

InChI Key

RMJFCRKHOJOLIN-CGAIIQECSA-N

Canonical SMILES

C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)NC(=S)NCCCCC(C(=O)O)N)CC(=O)O)CC(=O)O

Isomeric SMILES

C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)NC(=S)NCCCC[C@@H](C(=O)O)N)CC(=O)O)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.